An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-1,3-thiazole-5-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-1,3-thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-1,3-thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Significance of the Diaminothiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds[1]. The incorporation of amino and cyano functionalities, as seen in 2,4-diamino-1,3-thiazole-5-carbonitrile, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The diamino substitution, in particular, can impart unique electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity[2]. This guide will delve into a plausible and scientifically grounded approach for the synthesis and detailed characterization of this promising heterocyclic molecule.
Synthesis of 2,4-Diamino-1,3-thiazole-5-carbonitrile
A robust and efficient synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile can be rationally designed based on the established principles of thiazole synthesis, particularly the Cook-Heilbron thiazole synthesis, which utilizes α-aminonitriles as key precursors[3]. A logical and highly feasible starting material for this synthesis is diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide[4]. The proposed synthesis involves the reaction of diaminomaleonitrile with carbon disulfide.
Proposed Reaction Pathway
The overall transformation involves the cyclization of diaminomaleonitrile with carbon disulfide in the presence of a suitable base and solvent.
Caption: Proposed synthesis of 2,4-diamino-1,3-thiazole-5-carbonitrile.
Mechanistic Insights
The reaction is proposed to proceed through a variation of the Cook-Heilbron thiazole synthesis mechanism[3].
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Nucleophilic Attack: One of the amino groups of diaminomaleonitrile acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide.
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Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The second amino group of the diaminomaleonitrile backbone then attacks one of the sulfur atoms of the dithiocarbamate, leading to the formation of the five-membered thiazole ring.
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Aromatization: Subsequent tautomerization and elimination of a molecule of hydrogen sulfide (H₂S) would lead to the aromatic 2,4-diamino-1,3-thiazole-5-carbonitrile. The use of a base facilitates the deprotonation steps and promotes the cyclization and aromatization process.
Caption: Key steps in the proposed reaction mechanism.
Detailed Experimental Protocol
This protocol is a proposed method based on established synthetic transformations of similar compounds.
Materials:
-
Diaminomaleonitrile (DAMN)
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Carbon Disulfide (CS₂)
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Pyridine (or another suitable base like triethylamine)
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Ethanol (or another suitable polar protic solvent)
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Hydrochloric Acid (for work-up)
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Sodium Bicarbonate (for neutralization)
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Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in ethanol.
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Addition of Reagents: To this solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of carbon disulfide (1.2 eq) at room temperature. The addition of CS₂ may be exothermic, and cooling in an ice bath might be necessary.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
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Purification: Dissolve the residue in ethyl acetate and wash sequentially with a dilute solution of hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2,4-diamino-1,3-thiazole-5-carbonitrile.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 2,4-Diamino-1,3-thiazole-5-carbonitrile
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected outcomes from various analytical techniques.
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₄N₄S | [5] |
| Molecular Weight | 140.17 g/mol | Calculated |
| Monoisotopic Mass | 140.02076 Da | [5] |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two amino groups. The chemical shifts of amine protons can vary depending on the solvent, concentration, and temperature.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 8.0 | Broad singlet | 2H | -NH₂ (at C2) | Protons on the amino group at the 2-position of the thiazole ring. The broadness is due to quadrupole broadening and exchange. |
| ~6.0 - 7.0 | Broad singlet | 2H | -NH₂ (at C4) | Protons on the amino group at the 4-position. The chemical shift may differ slightly from the C2-amino group due to the different electronic environment. |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C2 | The carbon atom double-bonded to two nitrogen atoms in the thiazole ring typically appears in this downfield region[6][7]. |
| ~160 | C4 | The carbon atom of the thiazole ring bearing an amino group is expected in this region. |
| ~90 | C5 | The carbon atom of the thiazole ring attached to the cyano group will be significantly upfield compared to other ring carbons. |
| ~115 | -C≡N | The carbon of the nitrile group typically resonates in this range[8]. |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide clear evidence for the presence of the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3400 - 3100 | N-H stretch | Amino (-NH₂) | Characteristic broad absorption for amino groups, likely showing multiple bands due to symmetric and asymmetric stretching[9]. |
| ~2220 | C≡N stretch | Nitrile (-CN) | A sharp, medium-intensity absorption characteristic of a nitrile group. |
| ~1640 | C=N stretch | Thiazole ring | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| ~1550 | N-H bend | Amino (-NH₂) | Bending vibration of the amino groups. |
3.2.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the synthesized compound.
| m/z | Ion | Rationale |
| 140 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 141 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |
The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as HCN, NH₃, or cleavage of the thiazole ring.
Conclusion
This technical guide outlines a scientifically robust and plausible pathway for the synthesis and characterization of 2,4-diamino-1,3-thiazole-5-carbonitrile. The proposed synthetic route, based on the reaction of diaminomaleonitrile with carbon disulfide, offers a direct and efficient method to access this valuable heterocyclic building block. The detailed characterization plan, including predicted spectroscopic data, provides a clear roadmap for researchers to confirm the identity and purity of the synthesized compound. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating further exploration and application of this promising diaminothiazole derivative.
References
- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Connect Journals.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Ghoneim, A. A., & Morsy, N. M. (2020). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica, 12(6), 1-7.
- Kamali, M. (2016). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Macedonian Journal of Chemistry and Chemical Engineering. (2014).
- MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
- PubChemLite. Diamino-1,3-thiazole-5-carbonitrile (C4H4N4S).
- RSC Publishing. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f.
- Wikipedia. Cook–Heilbron thiazole synthesis.
- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.
- ChemicalBook. 2-Aminothiazole (96-50-4) 13C NMR spectrum.
- ChemicalBook. 2-AMINOTHIAZOLE-5-CARBONITRILE(51640-52-9) 1H NMR spectrum.
- Wikipedia. Diaminomaleonitrile.
- PMC. (2019). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach.
- IntechOpen. (2020).
- University of Colorado Boulder. IR Absorption Table.
- PMC. (2023).
- PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- MDPI. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
- Google Patents. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- IAEA. (2019).
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- UT Southwestern Medical Center.
- Organic & Biomolecular Chemistry (RSC Publishing). (2023).
- ResearchGate. (2018). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]...
- ResearchGate. (2022). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP.
Sources
- 1. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
